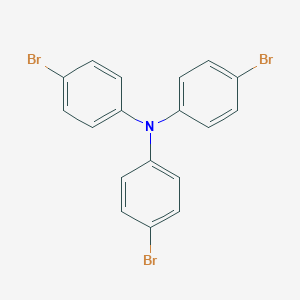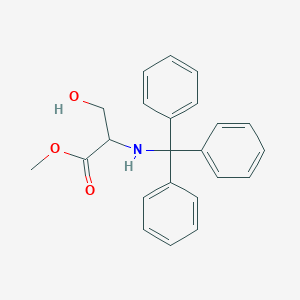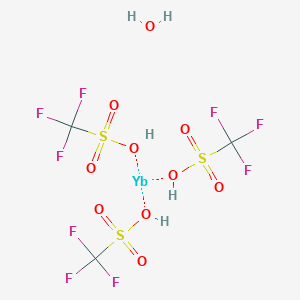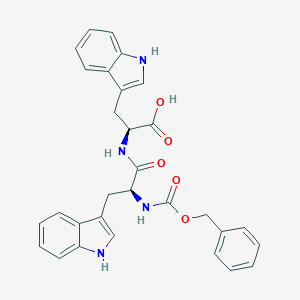
Z-Trp-trp-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Research: Monoclonal Antibodies
Tryptophan residues, such as those found in Z-Trp-trp-OH, play a critical role in the binding affinity of monoclonal antibodies (mAbs). The unique hydrophobic and structural properties of tryptophan make it an essential component in complementarity-determining regions (CDRs) of mAbs. Oxidation of tryptophan within CDRs can significantly impact antigen binding, which is crucial for the therapeutic efficacy of mAbs .
Food Science: Nutritional Profiling
In the realm of food science, Z-Trp-trp-OH can be used to study the tryptophan-related metabolites in plant foods. This is important for understanding the nutritional profile and potential health benefits of foods rich in tryptophan and its derivatives .
Biochemistry: Protein Interactions
The dipeptide Z-Trp-trp-OH can be utilized in biochemical research to explore protein interactions. Tryptophan’s indole ring is known for its ability to engage in various non-covalent interactions, which are pivotal in the structure and function of proteins .
Molecular Biology: DNA/RNA Binding
Research has shown that tripeptides containing tryptophan, similar to Z-Trp-trp-OH, can bind non-covalently to polynucleotides. This property can be harnessed to study the interactions between peptides and DNA or RNA, which has implications for understanding genetic regulation and the development of new therapeutic strategies .
Analytical Chemistry: LC-MS/MS Profiling
Z-Trp-trp-OH can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile tryptophan-related metabolites. This technique is valuable for identifying and quantifying compounds in complex biological samples, providing insights into metabolic pathways .
Chemical Biology: Photochemical Reactions
The dipeptide can be involved in photochemical reactions, where its tryptophan residues undergo photochemical deamination. This process can lead to the formation of quinone methides, which can covalently attach to other molecules, offering a method to study and manipulate molecular interactions .
Antioxidant Research: Screening and Evaluation
In antioxidant research, Z-Trp-trp-OH can be part of a database of peptides used for molecular docking studies to investigate their binding ability to specific ligands. This application is crucial for screening and evaluating the antioxidant capacity of peptides .
Therapeutic Development: Drug Design
The unique properties of tryptophan in Z-Trp-trp-OH make it a valuable target for drug design. Its ability to interact with various biomolecules can be exploited to develop new drugs with specific binding characteristics .
Safety and Hazards
When handling Z-Trp-trp-OH, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Z-Trp-Trp-OH is a biochemical compound used in proteomics research . It is primarily targeted at the Tryptophanyl-tRNA Synthetase (WRS), an essential enzyme that catalyzes the ligation of tryptophan (Trp) to its cognate tRNA trp during translation via aminoacylation . WRS plays physiopathological roles in diseases including sepsis, cancer, and autoimmune and brain diseases, making it a potential pharmacological target .
Biochemical Pathways
Z-Trp-Trp-OH is involved in the metabolism of tryptophan (Trp). Trp metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that the compound has a molecular weight of 52458 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of Z-Trp-Trp-OH’s action on its target and the subsequent biochemical pathways can lead to various physiological effects. These effects are largely dependent on the specific context of its use, such as in proteomics research
Action Environment
The action, efficacy, and stability of Z-Trp-Trp-OH can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C in a dry, sealed environment . The gut microbiome can also influence the production of Trp metabolites , potentially affecting the action of Z-Trp-Trp-OH
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVSKBFIFVGVSE-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Trp-trp-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



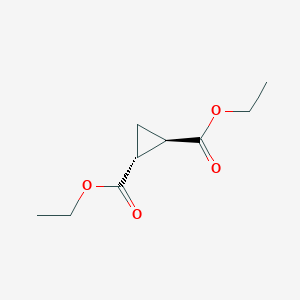


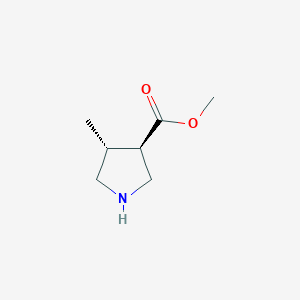

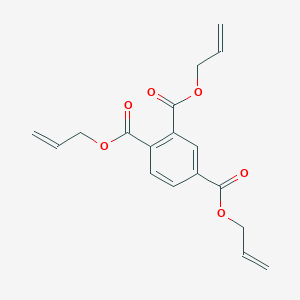

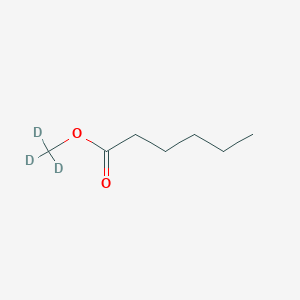

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

